

3-oxopropanoic acid vs other keto acids properties

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Compound Focus: 3-Oxopropanoic acid

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Comparative Properties of Keto Acids

The table below summarizes key properties of **3-oxopropanoic acid** (malonic acid) and other significant keto acids for biomedical research.

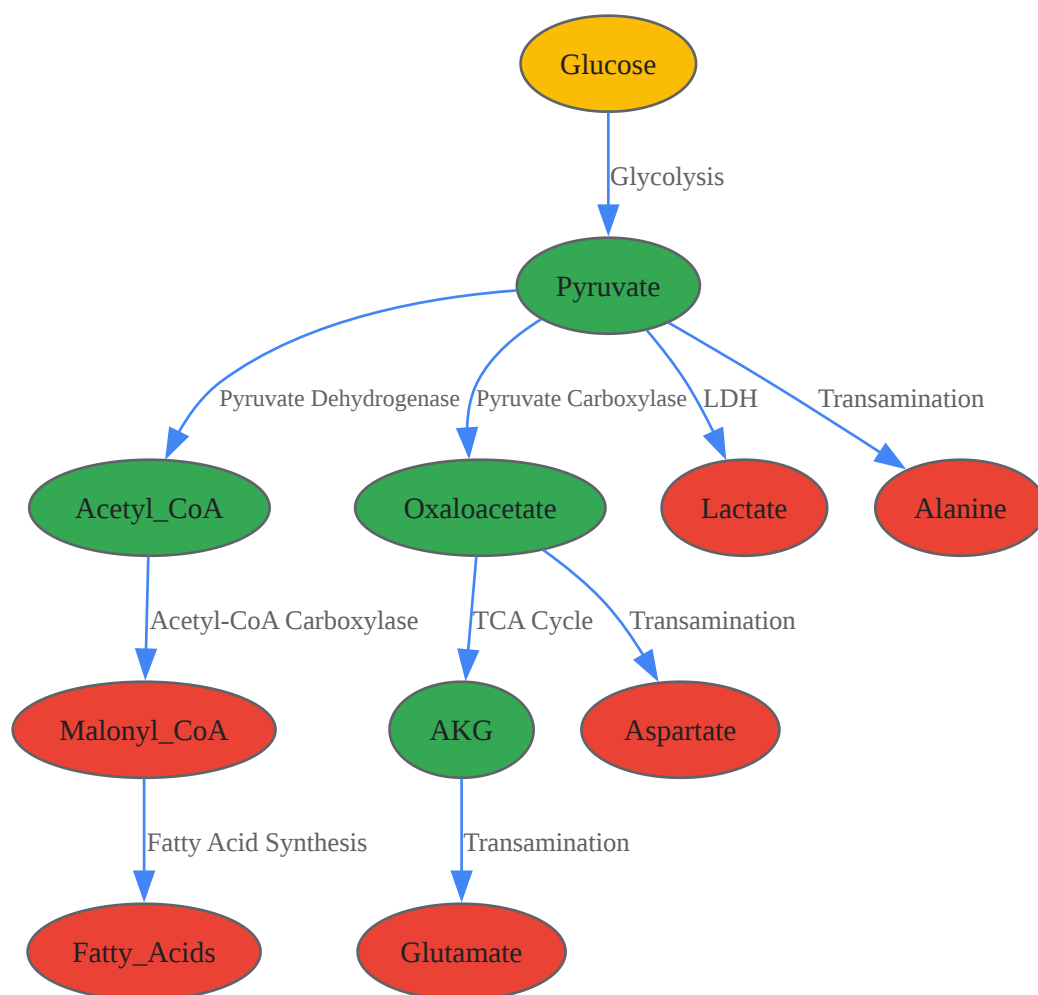
Keto Acid	Systematic Name	Chemical Formula / Molar Mass	pKa / Solubility	Key Biological Roles & Experimental Data
3-Oxopropanoic Acid	Propanedioic acid [1]	C ₃ H ₄ O ₃ / 104.06 g·mol ⁻¹ (malonic acid) [1]	pKa ₁ : 2.83, pKa ₂ : 5.69 [2]; Highly soluble in water [2]	Fatty Acid Synthesis: Saturated dicarboxylic acid; key role as malonyl-CoA , a crucial intermediate and inhibitor of fatty acid oxidation [1]. Acyl group is malonyl [1].
Pyruvic Acid	2-Oxopropanoic acid [3]	C ₃ H ₄ O ₃ / 88.06 g·mol ⁻¹ [3]	pKa: 2.50 [3]; Miscible with water [3]	Central Metabolic Node: Final glycolysis product; connects to TCA cycle (via acetyl-CoA), lactate fermentation, alanine synthesis [3]. Key intermediate in gluconeogenesis [3].

Keto Acid	Systematic Name	Chemical Formula / Molar Mass	pKa / Solubility	Key Biological Roles & Experimental Data
Oxaloacetic Acid	Oxobutanedioic acid [1]	C ₄ H ₄ O ₅ / 132.07 g·mol ⁻¹	Information Missing	TCA Cycle Intermediate: Anaplerotic; precursor for aspartate synthesis [3] [2]. Experimental data shows role in novel oxaloacetate decarboxylase pathway for 3-HP production in engineered <i>E. coli</i> [4].
α-Ketoglutaric Acid (AKG)	2-Oxopentanedioic acid [1]	C ₅ H ₆ O ₅ / 146.10 g·mol ⁻¹	Information Missing	TCA Cycle & Amino Acid Metabolism: Key nitrogen metabolism intermediate; exhibits antioxidative and protective effects in oxidative stress models [2].

Key Experimental Protocols and Pathways

Metabolic Pathways and In Vitro Assays

Keto acids function at critical metabolic branch points. The diagram below illustrates their key interconnections in central metabolism.



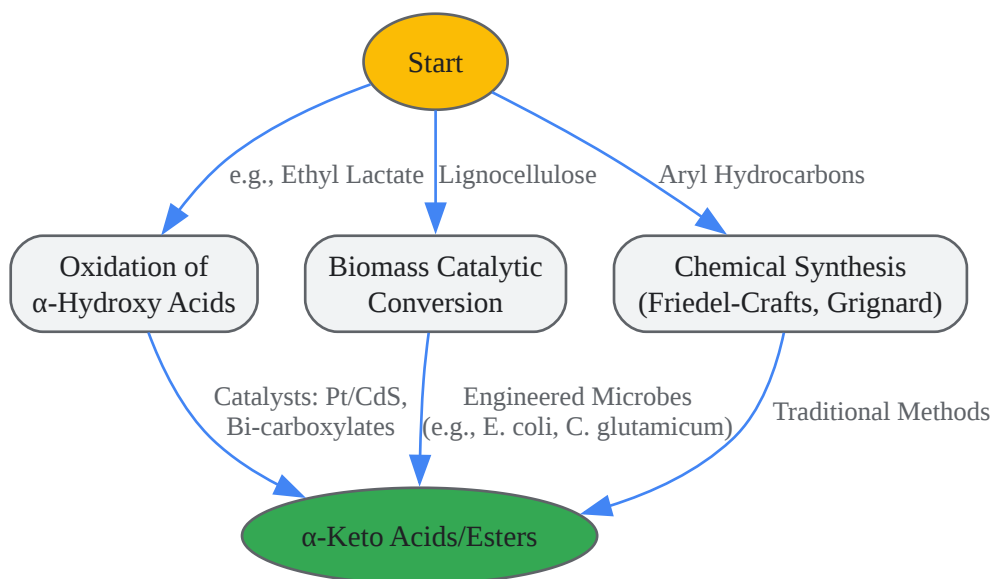
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Key experimental methodologies from research include:

- **Enzyme Kinetics for Pathway Engineering:** Directed evolution of **branched-chain α -keto acid decarboxylase (KdcA)** to enhance activity toward oxaloacetate. Mutant libraries were created via saturation mutagenesis, and variants were selected in a **β -alanine auxotrophic *E. coli* strain (BL21(DE3) Δ panD)**. Positive mutants were identified by monitoring colony growth on solid M9 medium without β -alanine [4].
- **In Vitro Energy Metabolism Assay:** To study metabolic toxicity (e.g., in Maple Syrup Urine Disease), cortical brain tissue prisms from rats were incubated with branched-chain α -keto acids (KIC, KMV, KIV). **$^{14}\text{CO}_2$ production from ^{14}C acetate** was measured to assess Krebs cycle function, and **lactate release/glucose uptake** was quantified. Results showed $\sim 40\%$ reduction in $^{14}\text{CO}_2$ and significant inhibition of **respiratory chain complex I-III** activity [5].

Synthetic Chemistry Applications

The diagram below outlines primary synthetic routes for keto acids, highlighting green chemistry approaches.



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Key protocols from recent literature include:

- **Photocatalyst-Free Decarboxylative Cross-Coupling:** A novel method uses **visible light** to induce reaction between α -keto acids and sodium aryl sulfinates without an external photocatalyst. **Singlet oxygen** mediates a single-electron transfer (SET) to form acyl radicals from α -keto acids. Aryl sulfinates generate thiyl radicals via disproportionation. Radical-radical coupling forms **S-aryl thioesters** efficiently under mild conditions [6].
- **Catalytic Oxidation of α -Hydroxy Acids:** **Ethyl lactate** can be oxidized to **ethyl pyruvate** using atomically dispersed Pt catalysts or **Bi-based catalysts (Bi³⁺ carboxylates)** under mild aerobic conditions, achieving high selectivity by activating the hydroxyl group without strong oxidants [2].

Key Takeaways for Drug Development

- **3-Oxopropanoic Acid (Malonate):** Primarily used to study fatty acid metabolism inhibition and as a building block. Its high solubility makes it suitable for in vitro assays.
- **Pyruvate and Oxaloacetate:** Serve as central metabolic nodes; ideal for studying energy metabolism, mitochondrial function, and anaplerotic pathways. Oxaloacetate shows promise in neurodegenerative disease research [2].
- **α -Ketoglutarate:** Important for research on amino acid metabolism, oxidative stress protection, and as a precursor for collagen synthesis [2].

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